Product packaging for Dansyl-tyr-val-gly(Cat. No.:)

Dansyl-tyr-val-gly

Cat. No.: B048499
M. Wt: 570.7 g/mol
InChI Key: VVDJIPURODAIDY-NVQXNPDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-tyr-val-gly is a specialized fluorogenic peptide substrate designed for the sensitive detection and kinetic analysis of proteolytic enzymes, particularly those with specificity for the -Tyr-Val-Gly- sequence. The compound incorporates a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore group. In its intact state, the dansyl group exhibits fluorescence quenching. Upon specific enzymatic cleavage by a target protease, typically between the valine (Val) and glycine (Gly) residues, the dansyl group is liberated, resulting in a significant increase in fluorescence intensity. This property makes it an invaluable tool for the continuous, real-time monitoring of protease activity, enzyme kinetics, inhibitor screening, and enzyme purification in high-throughput assay formats. Researchers utilize this substrate to study a range of proteases, including certain aminopeptidases and endoproteases, providing critical insights into proteolytic pathways relevant to areas such as cancer biology, infectious diseases, and neurological disorders. Its high specificity and sensitivity enable precise measurements in complex biological matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N4O7S B048499 Dansyl-tyr-val-gly

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJIPURODAIDY-NVQXNPDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Fluorescent Peptide Probe in Biological Systems

The primary significance of Dansyl-Tyr-Val-Gly lies in its utility as a fluorescent peptide probe. smolecule.com The dansyl group attached to the N-terminus of the peptide is environmentally sensitive, meaning its fluorescence characteristics change depending on the polarity of its local environment. This property allows researchers to monitor its binding to enzymes and other biomolecules, providing insights into molecular interactions. b-cdn.netnih.gov

Peptide-based fluorescent probes like this compound offer several advantages for studying biological systems. They generally exhibit good solubility in aqueous solutions and low toxicity, making them suitable for use in live-cell imaging and other in vivo applications. researchgate.net The specific amino acid sequence—Tyrosine (Tyr), Valine (Val), and Glycine (B1666218) (Gly)—can be recognized by particular enzymes, allowing for targeted investigations.

Central Role As a Substrate for Peptidylglycine α Amidating Monooxygenase Pam/phm in Enzymology

Dansyl-Tyr-Val-Gly is most prominently recognized for its role as a key substrate for the enzyme Peptidylglycine α-Amidating Monooxygenase (PAM). glpbio.commedchemexpress.com PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neuropeptides. cloud-clone.com It catalyzes the C-terminal amidation of glycine-extended peptides, a critical post-translational modification for their biological activity and stability. researchgate.net

The PAM enzyme has two catalytic domains that work sequentially:

Peptidylglycine α-hydroxylating monooxygenase (PHM) : This domain catalyzes the initial hydroxylation of the α-carbon of the C-terminal glycine (B1666218) residue. researchgate.net This reaction is dependent on copper, ascorbate (B8700270), and molecular oxygen. researchgate.net

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) : This domain then cleaves the N-Cα bond of the hydroxyglycine intermediate, resulting in the α-amidated peptide and glyoxylate. researchgate.netgoogle.com

This compound mimics the C-terminal portion of natural PAM substrates, making it an excellent tool for studying the enzyme's kinetics and mechanism. smolecule.comuab.edu The conversion of this compound to its amidated product, Dansyl-Tyr-Val-NH2, can be readily monitored using techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection. cloud-clone.comresearchgate.net

Overview of Research Applications and Methodological Utility of Dansyl Tyr Val Gly

Solid-Phase Peptide Synthesis Methodologies for this compound and its Analogs

The foundational Tyr-Val-Gly peptide sequence is typically constructed using Solid-Phase Peptide Synthesis (SPPS). smolecule.comlibretexts.org This technique offers significant advantages by anchoring the C-terminal amino acid, in this case, glycine (B1666218), to an insoluble polymer resin. libretexts.org The subsequent amino acids, valine and tyrosine, are then added sequentially.

The process involves a cyclical series of steps:

Deprotection: The N-terminus of the resin-bound amino acid is protected by a temporary group, commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, such as piperidine (B6355638) in a solvent like N-methylmorpholine (NMP) or dimethylformamide (DMF), to expose the free amine for the next coupling reaction.

Activation and Coupling: The incoming amino acid (e.g., Valine) has its carboxylic acid group activated by a reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an activator base such as diisopropylethylamine (DIPEA). google.com This activated amino acid is then coupled to the free amine of the resin-bound peptide.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of SPPS for ensuring a pure final product. abclonal.co.kr

This cycle is repeated until the desired peptide sequence, Tyr-Val-Gly, is assembled on the solid support. For the synthesis of analogs, different amino acids can be substituted at the desired positions during this process.

Introduction of the Dansyl Moiety: N-terminal Labeling Approaches

Once the Tyr-Val-Gly peptide chain is synthesized, the fluorescent dansyl group is introduced. This is achieved by labeling the free N-terminal amino group of the tyrosine residue. nih.gov The most common reagent for this is dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). nih.govnih.gov

The reaction is typically carried out under mild alkaline conditions. quora.com The dansyl chloride is dissolved in an organic solvent and added to the peptide, which is in an aqueous buffer. The primary amine at the N-terminus of the peptide acts as a nucleophile, attacking the sulfonyl chloride of the dansyl group. nih.govmdpi.com This results in the formation of a stable sulfonamide bond, covalently linking the dansyl group to the peptide. nih.gov The dansyl group's fluorescence is a key property, making it a highly sensitive label for detection. quora.comscience.gov

Purification and Analytical Confirmation Techniques for Research-Grade this compound Derivatives

Following synthesis and labeling, the crude this compound product must be purified and its identity confirmed to ensure it is suitable for research applications.

Purification:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for purifying the dansylated peptide. smolecule.comhplc.eu The crude peptide mixture is passed through a column containing a nonpolar stationary phase (like C18). hplc.eu A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid - TFA) is used to elute the components. hplc.euharvardapparatus.com The hydrophobic dansyl group and the peptide's own characteristics determine its retention time, allowing for separation from unreacted starting materials and other impurities. mdpi.comharvardapparatus.com

Analytical Confirmation:

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the final product. smolecule.commdpi.com Liquid chromatography-mass spectrometry (LC-MS) is often used, where the eluent from the HPLC is directly introduced into the mass spectrometer. acs.orgnih.govresearchgate.net This provides both retention time data and the mass-to-charge ratio of the peptide, confirming its identity. mdpi.comcreative-proteomics.com

HPLC Analysis: Analytical HPLC with a UV detector is used to assess the purity of the final product. smolecule.comgenscript.com The dansyl group is UV-active, allowing for its detection. mdpi.com By comparing the peak area of the desired product to the total area of all peaks, the purity level can be determined.

The combination of these techniques ensures the production of high-purity, structurally confirmed this compound for use in sensitive biochemical and analytical studies. nih.gov

This compound as a Prototypical Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM/PHM)

This compound is widely recognized and utilized as a prototypical substrate for Peptidylglycine α-amidating monooxygenase (PAM), an enzyme essential for the biosynthesis of many peptide hormones and neuropeptides. smolecule.comglpbio.compeptide.commedchemexpress.com The PAM enzyme, in its bifunctional form, contains two catalytic domains: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL). cloud-clone.comgoogle.com These domains work in a sequential manner to convert a C-terminal glycine-extended peptide into its corresponding α-amidated form. cloud-clone.comresearchgate.netacs.org The use of this compound has been instrumental in characterizing PAM activity from various sources, including rat medullary thyroid carcinoma. uab.eduoup.com Its fluorescent dansyl group facilitates highly sensitive detection, making it suitable for a range of biochemical assays. smolecule.comnih.gov

Enzyme Kinetics and Steady-State Parameters with this compound (e.g., K_m, V_max, k_cat)

The enzymatic conversion of this compound by PAM has been extensively studied to determine key steady-state kinetic parameters. These parameters, including the Michaelis constant (K_m), maximum velocity (V_max), and catalytic rate constant (k_cat), provide insights into the enzyme's efficiency and affinity for this substrate.

For the human PHM catalytic core (hPHMcc) expressed in E. coli, the steady-state kinetic parameters for the oxidation of this compound to its α-hydroxyglycine intermediate were determined. The K_m was found to be 7.7 ± 0.8 μM, with a V_max of 0.40 ± 0.02 μmoles/min/mg and a k_cat of 0.35 ± 0.02 s⁻¹. This results in a catalytic efficiency (k_cat/K_m) of 4.68 ± 0.2 × 10⁴ M⁻¹s⁻¹. nih.gov These values are comparable to those reported for the rat PHM catalytic core under similar conditions, which has a K_m of 7 μM and a V_max ranging from 0.5 to 6 μmoles/min/mg. nih.gov

In another study using a highly enriched PAM preparation, a K_m of 3.5 μM was reported for this compound. core.ac.uk The turnover number (a measure related to k_cat) for a purified PAM from rat medullary thyroid carcinoma was found to be approximately 600 min⁻¹ for the amidation of this compound. oup.com It is important to note that kinetic parameters can be influenced by factors such as pH, with the apparent K_m for this compound amidation showing a hyperbolic increase as the pH decreases from 9 to 4. oup.com

Interactive Table of Kinetic Parameters for PAM with this compound

Enzyme Source/FormK_m (μM)V_max (μmoles/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Human PHMcc (E. coli expressed)7.7 ± 0.80.40 ± 0.020.35 ± 0.024.68 ± 0.2 × 10⁴ nih.gov
Rat PHMcc70.5 - 6-- nih.gov
Enriched PAM preparation3.5--- core.ac.uk

K_m: Michaelis constant; V_max: Maximum velocity; k_cat: Catalytic rate constant.

Analysis of Substrate Conversion to Amidated Products (e.g., Dansyl-Tyr-Val-NH2)

The conversion of this compound to its amidated product, Dansyl-Tyr-Val-NH2, is the hallmark of the PAM-catalyzed reaction and is routinely used to quantify enzyme activity. uab.eduoup.com This transformation is a two-step process. First, the PHM domain hydroxylates the α-carbon of the C-terminal glycine. researchgate.netcore.ac.uk Subsequently, the PAL domain cleaves this α-hydroxyglycine intermediate to yield the final amidated peptide and glyoxylate. researchgate.netcore.ac.uk

A rapid and sensitive method for monitoring this conversion involves the use of reverse-phase high-performance liquid chromatography (HPLC) with fluorometric detection. nih.gov This technique allows for the separation and quantification of both the substrate (this compound) and the product (Dansyl-Tyr-Val-NH2) in a single run, with detection limits as low as 5 femtomoles. nih.gov The retention times for this compound and Dansyl-Tyr-Val-NH2 are distinct, allowing for clear resolution and measurement. cloud-clone.com This HPLC-based assay is highly reproducible and has been widely adopted for screening PAM activity, determining kinetic parameters, and identifying enzyme inhibitors. nih.gov The conversion can also be monitored through the detection of the other reaction product, glyoxylate. usf.edu

Mechanistic Elucidation of PAM/PHM Activity Utilizing this compound

The use of this compound has been pivotal in unraveling the mechanistic details of the PAM/PHM catalytic cycle. google.com Its properties as a substrate allow for the investigation of cofactor requirements, the identification of reaction intermediates, and the study of enzyme conformational changes upon binding.

Role of Intermediate Species (e.g., α-hydroxyglycine) in the Amidation Reaction

The amidation of glycine-extended peptides by PAM proceeds through a stable, detectable intermediate. core.ac.uk The first step, catalyzed by the PHM domain, is the hydroxylation of the α-carbon of the terminal glycine residue to form an α-hydroxyglycine-extended peptide. core.ac.uk In the case of the model substrate, this intermediate is N-dansyl-Tyr-Val-α-hydroxyglycine. nih.gov This species has been identified as a key intermediate in the reaction pathway. core.ac.uk The second enzyme in the bifunctional PAM, peptidylamidoglycolate lyase (PAL), then catalyzes the cleavage of this intermediate to produce the final α-amidated peptide and glyoxylate. core.ac.uk The ability to isolate and study this α-hydroxyglycine intermediate has been crucial for understanding the two-step mechanism of PAM.

Conformational Changes in PAM/PHM Induced by this compound Binding

The binding of substrates, including this compound, to PAM/PHM can induce conformational changes in the enzyme that are important for catalysis. While the binding of a peptide substrate like Ac-Tyr-Val-Gly causes minimal structural perturbation at the copper centers, it appears to induce a more rigid conformation in the vicinity of the methionine ligand. acs.org Studies using Fourier-transform infrared (FTIR) spectroscopy have shown that in the presence of a peptidyl substrate, there is a significant decrease in the CO stretching frequency, suggesting a substrate-induced increase in the electron-donating ability of the copper environment. nih.gov Interestingly, even at high substrate concentrations, two distinct populations of the enzyme seem to exist, implying different conformational states. nih.gov Further research suggests that ascorbate (B8700270) may play a role in inducing a conformational change that brings the enzyme from an open to a closed state, which facilitates electron transfer between the copper sites and activates the enzyme for catalysis. nih.gov Despite the high affinity of PHM for this compound, the enzyme shows limited reactivity in the absence of ascorbate, suggesting that substrate binding alone is not sufficient to trigger the full catalytic cycle and that ascorbate-induced conformational changes are necessary for efficient turnover. acs.org

Enzyme Inhibition Studies with this compound as a Reporter Substrate

The conversion of this compound by enzymes like peptidylglycine α-amidating monooxygenase (PAM) into its amidated product, Dansyl-Tyr-Val-NH2, provides a measurable signal that can be used to investigate the effects of potential inhibitors. fishersci.cacenmed.com The rate of this reaction, easily monitored by high-performance liquid chromatography (HPLC) with fluorometric detection, is altered in the presence of inhibitory compounds. cenmed.com This makes the peptide an excellent substrate for characterizing the potency and mechanism of various enzyme inhibitors.

A notable example of an inhibitor studied using this substrate is benzylhydrazine (B1204620), which acts on peptidylglycine α-amidating enzyme (PAM). The enzymatic conversion of this compound to Dansyl-Tyr-Val-NH2 is inactivated by benzylhydrazine in a manner that is dependent on both time and concentration. fishersci.ca

The fluorescent properties of this compound make it highly suitable for developing competitive assays for high-throughput screening of potential enzyme inhibitors. fishersci.se In this format, a candidate inhibitor competes with the fluorescent substrate for binding to the enzyme's active site.

The principle of these assays is straightforward: non-fluorescent substrates or inhibitors will bind to the enzyme, preventing the conversion of this compound to its fluorescent product, Dansyl-Tyr-Val-NH2. hmdb.ca By measuring the decrease in fluorescence signal, the inhibitory potency of a compound can be quantified. This method is highly sensitive, capable of detecting product and substrate in quantities as low as 5 femtomoles. cenmed.com Such competition assays are invaluable for determining the apparent inhibitor constants (Ki) for a wide range of compounds and for distinguishing between competitive and noncompetitive inhibitors. cenmed.comfishersci.se For a competitive inhibitor, the inhibition constant (Ki) value obtained from this type of assay is equal to its Michaelis constant (KM) when it acts as a substrate. hmdb.ca

Characterization of Inhibitor Potency and Mechanism (e.g., Benzylhydrazine)

Comparative Enzymatic Activity with Diverse Peptide Substrates

The enzymatic processing of this compound has been compared with that of various other peptide and non-peptide substrates to understand enzyme specificity. The kinetic parameter Vmax/Km, which reflects the catalytic efficiency of an enzyme for a particular substrate, is often used for these comparisons.

Studies on peptidylglycine α-amidating monooxygenase (PAM) have shown that substrate structure significantly influences catalytic efficiency. For instance, modifying the amino acid adjacent to the C-terminal glycine has a profound effect. The Vmax/Km ratio for N-dansyl-Tyr-Val-D-Ala is only 0.06 times the ratio for N-dansyl-Tyr-Val-Gly, indicating a strong preference for the L-amino acid configuration at the penultimate position. nih.gov

Comparisons with non-peptide substrates have also been conducted. The catalytic efficiency for the amidation of N-decanoylglycine is 3.3 times higher than for D-Tyr-Val-Gly, a commonly used peptide substrate. ontosight.ai Even more striking is the activity with bile acid glycine conjugates; the (VMAX/Km)app value for 3-sulfolithocholylglycine is 6.7-fold higher than that for D-Tyr–Val–Gly. ontosight.ai In contrast, some ubiquitin-derived peptides exhibit V/K values approximately equal to that of D-Tyr-Val-Gly. hmdb.ca Another modified substrate, N-trinitrophenyl-d-Tyr–Val–Gly (TNPYVG), was found to be more active than D-Tyr–Val–Gly. cenmed.com These comparative studies highlight the diverse substrate specificity of amidating enzymes and the value of this compound as a benchmark substrate.

Table 1: Comparative Enzymatic Efficiency (Vmax/Km) of Various Substrates Relative to Glycine-Containing Peptides
SubstrateComparative SubstrateEnzymeRelative Vmax/Km RatioSource
N-dansyl-Tyr-Val-D-AlaN-dansyl-Tyr-Val-GlyPeptidylglycine α-hydroxylating monooxygenase0.06 nih.gov
3-sulfolithocholylglycineD-Tyr-Val-GlyPeptidylglycine α-amidating monooxygenase (PAM)6.7 ontosight.ai
N-decanoylglycineD-Tyr-Val-GlyPeptidylglycine α-amidating monooxygenase (PAM)3.3 ontosight.ai
N-Dansyl-(Gly)4-Val-GlyN-dansyl-(Gly)4-Phe-GlyPeptidylglycine α-amidating monooxygenase (PAM)0.08 hmdb.ca

Compound Identification

Fluorescence Based Methodologies and Imaging Applications of Dansyl Tyr Val Gly

Utilization as a Fluorescent Probe for Biomolecule Labeling and Tracking

The dansyl moiety attached to the Tyr-Val-Gly peptide sequence allows for the fluorescent labeling and subsequent tracking of various biomolecules. smolecule.com The dansyl group itself becomes fluorescent upon attachment to a primary amine group, a common functional group in proteins and peptides. smolecule.com This characteristic is exploited in a variety of detection and analysis strategies.

Protein Labeling and Detection Strategies in Complex Biological Systems

Dansyl-Tyr-Val-Gly can be used to label proteins for visualization and quantification. The dansyl group can be covalently attached to the N-terminus of a protein or the side chain of a lysine (B10760008) residue. smolecule.com This labeling enables the study of protein expression, localization, and interactions using techniques like fluorescence microscopy and fluorescence spectroscopy. smolecule.com The environmental sensitivity of the dansyl fluorophore provides insights into the local microenvironment of the labeled protein. b-cdn.net While dansyl chloride is a common reagent for labeling proteins and N-terminal amino acids, its use in structural studies of native proteins is less frequent but holds potential due to its small size and rapid reaction kinetics. merckmillipore.commdpi.com

Peptide Modifications and Interaction Studies with the Dansyl Moiety

The Tyr-Val-Gly peptide sequence can be modified to target specific proteins or enzymes. smolecule.com Such modifications can influence the binding affinity and reaction rates, providing insights into substrate specificity. smolecule.com For instance, this compound is a known substrate for peptidylglycine monooxygenase, and studies involving this peptide help in understanding the enzyme's catalytic mechanisms. smolecule.comuab.edumedchemexpress.com The fluorescent properties of the dansyl group allow for real-time monitoring of these interactions. smolecule.com A variety of modifications can be made to peptides, including the attachment of different fluorescent labels like FAM, Cy dyes, and Rhodamine, to suit various research needs. genscript.com

Cellular Uptake and Intracellular Trafficking Investigations of this compound Conjugates

Conjugates of this compound are utilized to study the mechanisms by which peptides enter cells and are transported within them. smolecule.com The inherent fluorescence of the dansyl group allows researchers to track the peptide's journey through the cell in real-time. smolecule.comresearchgate.net

Mechanisms of Cellular Internalization (e.g., Macropinocytosis, Clathrin-mediated Endocytosis)

The uptake of peptides and other molecules into cells can occur through various endocytic pathways. Macropinocytosis is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. nih.gov This process can be a significant route for nutrient acquisition in certain cells, such as Ras-transformed cancer cells which can utilize it to internalize extracellular protein as a source of amino acids. nih.gov The process is stimulated by growth factors and can be modulated by the nutrient environment; for instance, certain amino acids can suppress growth factor-stimulated macropinocytosis in macrophages. nih.gov

Clathrin-mediated endocytosis is another major pathway responsible for the internalization of specific cargo from the plasma membrane. nih.govfrontiersin.org This process involves the formation of clathrin-coated vesicles and is crucial for various cellular functions, including nutrient uptake and signaling. nih.govfrontiersin.org The interaction between proteins and the components of the endocytic machinery often relies on weak interactions involving short peptide motifs. frontiersin.org The specific pathway utilized for the internalization of this compound conjugates would likely depend on the nature of the conjugate and the cell type being studied.

Real-time Monitoring in Live-Cell Imaging

The fluorescence of this compound enables its use in live-cell imaging to monitor cellular uptake and trafficking. smolecule.com Fluorescence microscopy techniques can follow the movement of the labeled peptide within the cell, providing insights into its delivery to target sites. smolecule.com The development of fluorescent probes with low cytotoxicity and excellent cell permeability is crucial for such studies. researchgate.net Genetically encoded fluorescent amino acids also offer a powerful way to monitor protein dynamics in real-time within living cells. rsc.org

Quantitative Assessment of Intracellular Accumulation

Fluorescence-based methods can be used to quantify the amount of this compound that accumulates inside cells. Techniques like fluorescence spectroscopy can measure the total fluorescence intensity from a cell population, which can be correlated to the concentration of the fluorescent peptide. smolecule.com Furthermore, high-performance liquid chromatography (HPLC) with fluorescence detection can be employed to separate and quantify dansylated compounds from cell extracts, allowing for a more precise measurement of intracellular concentrations. doi.orgnih.gov

Below is an interactive table summarizing key characteristics of this compound and related compounds used in these applications.

Compound/ReagentPubChem CIDApplication
This compound16760597Fluorescent peptide substrate for peptidylglycine monooxygenase. smolecule.commedchemexpress.com
Dansyl chloride11438Reagent for fluorescently labeling primary amines on proteins and peptides. merckmillipore.commdpi.com
Tyrosine6057An amino acid component of the peptide. smolecule.com
Valine6287An amino acid component of the peptide. smolecule.com
Glycine (B1666218)750An amino acid component of the peptide. smolecule.com
Lysine5962An amino acid with a primary amine side chain, a target for dansylation. smolecule.com

Development of Fluorescence Assays for Enzymatic Activity Monitoring

The core application of this compound is as a fluorogenic substrate for monitoring the activity of specific enzymes, most notably peptidylglycine α-amidating monooxygenase (PAM). smolecule.commedchemexpress.comabmole.comglpbio.com PAM is a critical enzyme in the biosynthesis of many peptide hormones and neuropeptides, catalyzing the C-terminal amidation that is often essential for their biological activity. nih.govresearchgate.net The enzyme complex first hydroxylates the α-carbon of the C-terminal glycine, a reaction catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain. nih.govsdbonline.orgacs.org A subsequent lyase (PAL) domain reaction generates the amidated peptide and glyoxylate. nih.govcloud-clone.com

When this compound is used as a substrate, its enzymatic conversion to the amidated product, Dansyl-Tyr-Val-NH2, can be tracked. cloud-clone.comnih.gov This conversion forms the basis of sensitive assays to measure PAM activity, study its kinetics, and screen for potential inhibitors. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection for Substrate and Product Quantification

A highly sensitive and quantitative method for monitoring PAM activity involves the use of reverse-phase high-performance liquid chromatography (HPLC) coupled with a fluorometric detector. nih.gov This technique allows for the precise separation and quantification of the substrate, this compound, and its amidated product, Dansyl-Tyr-Val-NH2. researchgate.net

The assay principle is straightforward: the enzymatic reaction is allowed to proceed for a specific time before being stopped, often by the addition of an acid. nih.gov The mixture is then injected into an HPLC system. Using a C-18 reverse-phase column and an isocratic elution, the more polar substrate is separated from the less polar amidated product. nih.gov A fluorescence detector, set to the excitation and emission wavelengths of the dansyl group, measures the amount of each compound as it elutes from the column. researchgate.net This method is remarkably sensitive, capable of detecting substrate and product quantities as low as 5 femtomoles. nih.gov

The speed and reproducibility of this HPLC-based assay, with separation and quantitation achievable in under 3 minutes per sample, make it ideal for a range of applications. nih.gov These include detecting enzyme activity in various tissues, monitoring enzyme purification progress, and performing detailed kinetic analyses to determine parameters like Kₘ and Vₘₐₓ. nih.govnih.gov

Table 1: Reported Kinetic Parameters for PHM using this compound

Enzyme Source Kₘ (μM) Vₘₐₓ (μmoles/min/mg) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
Recombinant human PHMcc (Trx-fusion) nih.gov 7.7 ± 0.8 0.40 ± 0.02 0.35 ± 0.02 4.68 ± 0.2 x 10⁴
Rat PHMcc nih.gov ~7 0.5 - 6.0 - -
Rat Medullary Thyroid Carcinoma researchgate.net 7.0 ~1.4* - -

*Vₘₐₓ originally reported as 84 nmol/μg/h and converted for comparison.

Microplate Reader-Based Fluorescence Assays for High-Throughput Screening

While HPLC provides detailed quantitative data, its serial nature is not optimal for screening large numbers of compounds. For high-throughput screening (HTS) of enzyme inhibitors or activators, assays are typically adapted to a microplate format. researchgate.netdrugtargetreview.com this compound can be used in such HTS assays, which are performed in multi-well plates (e.g., 96- or 384-well) and read by a microplate fluorometer. nih.gov

FP-based assays are particularly well-suited for HTS. researchgate.net This technique relies on the difference in the rate of rotation between the large, intact substrate peptide and the smaller, cleaved fluorescent fragment. When the large this compound peptide is excited with polarized light, it tumbles relatively slowly in solution and emits light with a high degree of polarization. If the enzyme cleaves the peptide, the resulting smaller dansylated fragment tumbles much more rapidly, leading to a decrease in fluorescence polarization. This change can be measured quickly and precisely by a plate reader, enabling the rapid screening of large chemical libraries for compounds that inhibit the enzymatic cleavage.

Applications in Biosensor Design and Development employing Dansyl-labeled Peptides

The specific interaction between this compound and its target enzymes, combined with the sensitive fluorescent readout, makes it a strong candidate for use in biosensor development. pjoes.com A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological event into a measurable signal. pjoes.com

In this context, this compound can serve as the biological recognition element for detecting the presence and activity of enzymes like PAM. A biosensor for PAM could be constructed by immobilizing the dansylated peptide onto a surface, such as a carbon nanotube or a microplate well. sigmaaldrich.comsemanticscholar.org When a sample containing the enzyme is introduced, the cleavage of the peptide would lead to a change in the local environment of the fluorophore, resulting in a detectable optical signal (e.g., a change in fluorescence intensity or wavelength).

Another powerful biosensor design strategy involves Förster Resonance Energy Transfer (FRET). One could create a modified peptide that includes both a dansyl group (fluorophore) and a quencher molecule, separated by the enzyme's cleavage site. In the intact peptide, the quencher would suppress the dansyl fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This "turn-on" signal provides a highly sensitive and specific method for detecting enzyme activity, which is a foundational principle in modern biosensor and diagnostic assay design. sigmaaldrich.com

Structure Activity Relationship Sar Studies and Peptide Sequence Optimization

Influence of Amino Acid Substitutions on Dansyl-Tyr-Val-Gly Substrate Activity

The activity of this compound as a substrate for α-amidating enzymes is profoundly influenced by its amino acid sequence. A C-terminal glycine (B1666218) is essential for the molecule to be recognized and bound tightly by the enzyme. However, the amino acids at the positions preceding this terminal glycine play a significant role in modulating the affinity and kinetics of the enzymatic reaction.

The enzyme's active site exhibits strong positional selectivity, meaning the identity of the amino acid at a specific position is critical for optimal binding and catalysis. The positions are typically numbered relative to the C-terminal glycine; in this compound, Valine is at the -1 (penultimate) position and Tyrosine is at the -2 position.

Research using competition assays with this compound has demonstrated that substitutions at the -1 position have a dramatic effect on the peptide's interaction with the α-amidating enzyme. When the amino acid at the -1 position was systematically replaced with each of the 20 common L-amino acids, a variation of over 1300-fold in apparent inhibitor constants was observed. nih.gov This highlights the critical role of the penultimate residue in enzyme recognition.

In contrast, substitutions at the -2 position result in a qualitatively different pattern of structure-activity relationships. This dissimilarity in the effects of substitutions at the -1 and -2 positions underscores the high degree of positional selectivity of the enzyme's binding pocket. nih.gov Further studies on peptides of the sequence N-dansyl-(Gly)4-X-Gly, where 'X' represents the -1 position, also revealed significant variations in kinetic parameters, with a 130-fold change in the apparent Michaelis constant (Km) and an 11-fold change in the maximum reaction velocity (Vmax) depending on the amino acid at 'X'.

The biochemical properties of the amino acid side chains at the -1 and -2 positions are a primary determinant of enzyme recognition and binding affinity. For the crucial -1 position, the characteristics of the side chain dictate the potency of the peptide's interaction with the α-amidating enzyme.

Studies have established a clear hierarchy for the effectiveness of different amino acid side chains at this penultimate position. nih.gov Peptide inhibitory potency decreases according to the following classification of amino acid side chains:

Sulfur-containing (e.g., Methionine)

Aromatic (e.g., Phenylalanine, Tyrosine)

Histidine

Nonpolar/Hydrophobic (e.g., Valine, Isoleucine, Leucine)

Polar (e.g., Serine, Threonine)

Glycine

Charged (e.g., Lysine (B10760008), Arginine, Aspartate, Glutamate)

This ranking demonstrates a strong preference for large, hydrophobic, or aromatic residues at the -1 position. massbank.eunih.govnih.gov Peptides with charged amino acids (either positive or negative) at this position are the poorest inhibitors, indicating that a charged side chain is detrimental to binding in the enzyme's S1 subsite. nih.gov

Table 1: Influence of Penultimate (-1) Amino Acid Side Chain on Enzyme Interaction This interactive table summarizes the relative inhibitory potency based on the classification of the amino acid side chain at the position immediately preceding the C-terminal glycine.

Rank Side Chain Classification Example Amino Acids Relative Inhibitory Potency
1 Sulfur-containing Methionine Highest
2 Aromatic Tyrosine, Phenylalanine High
3 Histidine Histidine High
4 Nonpolar (Hydrophobic) Valine, Isoleucine Moderate
5 Polar (Uncharged) Serine, Threonine Low
6 Glycine Glycine Very Low
7 Charged (Acidic or Basic) Aspartate, Lysine, Arginine Lowest

Positional Selectivity of Substitutions (e.g., -1 and -2 positions relative to Glycine)

Mimicry of Natural Substrates by this compound Analogs for Enzyme Specificity Studies

This compound and its analogs are effective tools for studying enzyme specificity because their sequence is designed to mimic the C-terminus of natural prohormones. epa.gov Many peptide hormones are synthesized as inactive precursors that terminate in a glycine residue, which is the signal for enzymatic amidation.

For instance, the D-Tyr-Val-Gly sequence was specifically chosen because it mimics the C-terminal sequence of the precursor to melanocyte-stimulating hormone (α-MSH), which naturally ends in -Tyr-Val-Gly before processing. sigmaaldrich.commetabolomicsworkbench.org By using a stable, fluorescently labeled, and synthetically accessible analog like this compound, researchers can conveniently perform kinetic assays and competition studies that reflect the enzyme's interaction with its physiological targets. epa.gov These mimic peptides can be used as competitive inhibitors to probe the binding affinity of other potential substrates, including natural prohormones and their fragments. fishersci.pt Studies have shown that pentapeptide mimics of prohormones are often equipotent inhibitors to the full-length prohormones, demonstrating that the key structural elements for enzyme recognition are located within the C-terminal segment.

Design Principles for Enhanced Peptidylglycine α-Amidation and Other Enzymatic Reactions

The extensive SAR studies centered around this compound and related peptides have elucidated several key design principles for engineering enhanced substrates or inhibitors for peptidylglycine α-amidating monooxygenase (PAM).

Key design principles include:

Inclusion of a C-terminal Glycine: This residue is obligatory for recognition and binding by the α-amidating enzyme.

Optimization of the Penultimate (-1) Residue: The choice of the amino acid at the -1 position is paramount for high-affinity binding. Substrates can be enhanced by incorporating amino acids with large, hydrophobic side chains, with sulfur-containing (e.g., Met) and aromatic (e.g., Phe, Tyr) residues providing the highest affinity. nih.govmassbank.eu Conversely, placing a charged residue at this position drastically reduces binding.

Stereochemical Preference: The enzyme exhibits a strong preference for L-amino acids at the penultimate position. For example, N-Acetyl-L-Phe-Gly binds to the enzyme with over 700-fold greater tightness than its D-Phe counterpart. massbank.eu Similarly, the Vmax/Km ratio for N-dansyl-Tyr-Val-D-Ala is only 6% of that for the L-amino acid-containing N-dansyl-Tyr-Val-Gly. massbank.eunih.gov

Hydrophobicity of the N-terminal Group: For simpler substrates like N-acylglycines, increasing the hydrophobicity and length of the N-acyl chain enhances the Vmax/Km ratio, indicating more efficient processing by the enzyme. massbank.eu

Peptide Length: While the core recognition elements are within the C-terminal region, extending the peptide chain can influence binding. Studies with prohormones and their corresponding pentapeptide mimics show they can be equipotent, suggesting that for many substrates, the essential binding information is contained entirely within the C-terminal pentapeptide segment.

These principles guide the rational design of novel peptides for studying PAM activity and for developing potential therapeutic agents that could modulate the activity of this crucial enzyme.

Advanced Spectroscopic and Biophysical Characterization of Dansyl Tyr Val Gly Systems

Fluorescence Spectroscopy for Conformational Dynamics and Binding Interactions

Fluorescence spectroscopy is a primary technique for investigating the conformational dynamics and binding interactions of Dansyl-Tyr-Val-Gly. thieme-connect.denih.gov The dansyl group acts as an extrinsic fluorophore, whose emission properties are highly sensitive to its local environment, providing insights into the peptide's structure and its interactions with other molecules. nih.govmdpi.com

Excitation and Emission Profile Analysis for Environmental Sensitivity

The excitation and emission spectra of the dansyl group in this compound are key to understanding its environmental sensitivity. The dansyl fluorophore absorbs ultraviolet light and emits it at a longer wavelength, a phenomenon that is influenced by the polarity of its surroundings. nih.gov When this compound moves from a polar (aqueous) environment to a nonpolar (hydrophobic) one, such as the active site of an enzyme or a lipid membrane, a characteristic blue shift (a shift to a shorter wavelength) in its emission maximum is observed, accompanied by an increase in fluorescence quantum yield. nih.gov This sensitivity allows researchers to monitor binding events and conformational changes in real-time. For instance, the interaction of dansylated peptides with biological macromolecules can be quantified by titrating the peptide with the macromolecule and observing the changes in fluorescence intensity and emission wavelength. nih.gov

Fluorescence Quenching and Anisotropy Studies for Molecular Proximity and Rotational Dynamics

Fluorescence quenching and anisotropy are powerful methods to probe molecular proximity and the rotational dynamics of this compound.

Fluorescence Quenching: This process occurs when a substance (a quencher) decreases the fluorescence intensity of the dansyl group. Quenching can happen through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). By analyzing the quenching data, researchers can determine the accessibility of the dansyl probe to the quencher, providing information about the peptide's conformation and its burial within a larger molecular assembly. For example, acid titration can lead to significant quenching of dansyl fluorescence, partly due to conformational changes and subunit dissociation in larger hormone complexes. nih.gov

Fluorescence Anisotropy: This technique measures the rotational freedom of the dansyl probe. When excited with polarized light, the emitted light will also be polarized to a certain extent, depending on how much the molecule has rotated during the lifetime of the excited state. A high anisotropy value indicates restricted motion, suggesting that the peptide is part of a larger, more slowly tumbling complex or is in a constrained environment. Conversely, a low anisotropy value signifies greater rotational freedom. These measurements provide insights into the size and shape of the molecular system and can be used to monitor binding events that alter the peptide's rotational mobility. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the high-resolution structural elucidation of molecules in solution. anu.edu.aumdpi.comnih.gov For this compound and its complexes, NMR can provide detailed information about the three-dimensional structure, conformational dynamics, and intermolecular interactions at the atomic level. mdpi.comnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the resonances of the individual protons and carbons within the peptide. mdpi.comnih.gov Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting atoms within the same amino acid residue and sequencing the peptide chain. mdpi.com

The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons that are close in space but may be far apart in the primary sequence. This is fundamental for determining the peptide's folded structure. When this compound binds to a target molecule, such as an enzyme, changes in the chemical shifts of its nuclei (chemical shift perturbation) can identify the binding interface. Furthermore, NMR can be used to study the dynamics of the peptide and its complexes over a wide range of timescales.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterizing Metal Ion Coordination in Enzyme Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically suited for studying systems with unpaired electrons, such as transition metal ions or organic radicals. utsa.edubruker.comsrce.hr While this compound itself is not paramagnetic, EPR becomes a powerful tool when studying its interaction with metalloenzymes or when a paramagnetic spin label is introduced.

In the context of enzyme complexes, EPR can be used to characterize the coordination environment of a paramagnetic metal ion at the active site. mdpi.comnih.gov When this compound binds to a metalloenzyme, changes in the EPR spectrum of the metal ion can reveal details about the binding event and any resulting conformational changes in the enzyme. mdpi.com This information is crucial for understanding the catalytic mechanism of the enzyme. For example, EPR can distinguish between different oxidation states of a metal ion and provide information about the geometry of its coordination sphere. srce.hrnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound containing peptides

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution. creative-proteomics.comnih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org

Computational Modeling and Theoretical Approaches for Dansyl Tyr Val Gly

Molecular Dynamics Simulations of Dansyl-Tyr-Val-Gly Interactions with Enzymes and Cellular Components

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations are particularly useful for understanding its interaction with its primary enzyme target, peptidylglycine α-hydroxylating monooxygenase (PHM). PHM is a bicopper enzyme that catalyzes the critical first step in the amidation of many neuropeptides and hormones. nih.govnih.gov The enzyme features two copper sites, CuH and CuM, separated by approximately 11 Å, and the transfer of an electron between these sites is crucial for catalysis. nih.gov

MD simulations can model the conformational dynamics of both the enzyme and the peptide substrate upon binding. nih.gov Computational studies on PHM with model substrates, such as a Tyr-Gly dipeptide, have been used to investigate the reaction mechanism, including the stereospecific abstraction of a hydrogen atom from the glycine (B1666218) residue. nih.gov Such simulations allow researchers to explore different protonation states and the role of electron transfer between the copper atoms during the catalytic cycle. nih.gov

Furthermore, the presence of the dansyl group on the N-terminus of the peptide introduces specific structural considerations. MD simulations can be employed to assess the conformational impact of the bulky, fluorescent dansyl moiety on the peptide's structure and its presentation to the enzyme's active site. nih.gov Studies on other dansylated peptides have shown that while the tag can potentially perturb the local structure, these effects can be modeled and evaluated computationally. nih.gov The simulations can track the flexibility of the peptide backbone and the orientation of the Tyr, Val, and Gly residues within the PHM active site, providing insights into how the enzyme achieves substrate specificity and catalytic efficiency.

A key area of investigation for PHM is the potential for a conformational change that brings the two copper sites closer together to facilitate electron transfer. nih.gov MD simulations can be used to explore this "open" to "closed" conformational transition, revealing how substrate binding, potentially including that of this compound, might trigger the active conformation necessary for the reaction to proceed. nih.govohsu.edu

Molecular Docking Studies for Ligand-Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically an enzyme or protein). This method is instrumental in understanding how this compound fits into the active site of peptidylglycine α-hydroxylating monooxygenase (PHM). tandfonline.com

Docking studies begin with the three-dimensional structures of the ligand (this compound) and the receptor (PHM). The PHM active site is a well-defined pocket containing the catalytic CuM atom. nih.govtandfonline.com Using computational algorithms, the peptide is placed into this active site in numerous possible conformations and orientations. Each resulting pose is scored based on a function that estimates the binding affinity, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

In silico docking studies of inhibitors and substrates in the PHM active site have revealed key interactions that are critical for binding. tandfonline.com A crucial anchor point is the formation of a salt bridge between the carboxyl terminus of the peptide's glycine residue and the guanidino group of a conserved arginine residue (R240) in the enzyme. tandfonline.com This interaction is believed to correctly position the Cα-H bond of the glycine, which is to be hydroxylated, in close proximity to the CuM center where oxygen activation occurs. tandfonline.com

The table below illustrates the kind of data generated from molecular docking studies, showing predicted binding affinities and key interacting residues for a set of hypothetical ligands.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-9.5R240, H242, M314
Ligand A-8.2R240, H172
Ligand B-10.1R240, H242, D244, M314

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. edscl.inwdh.ac.id For this compound, QSAR can be used to predict the enzymatic activity of its derivatives and analogs as substrates for peptidylglycine α-hydroxylating monooxygenase (PHM).

A QSAR model is built using a "training set" of compounds for which the biological activity is already known. For PHM substrates, this activity is often expressed as a kinetic parameter like Vmax/Km, which measures the enzyme's catalytic efficiency. nih.gov For example, experimental data shows that substituting the C-terminal glycine with a D-alanine (Dansyl-Tyr-Val-D-Ala) drastically reduces the Vmax/Km ratio to just 6% of the value for this compound, indicating high specificity for a C-terminal glycine. nih.gov Similarly, substitutions at the penultimate position (the valine residue) have been shown to cause a greater than 1300-fold range in inhibitory constants, providing rich data for building a QSAR model. researchgate.net

To build the model, numerical descriptors representing the physicochemical properties of each analog are calculated. These descriptors can include:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Partial charges, dipole moment.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological indices: Numbers that describe the branching and connectivity of the molecule.

The QSAR algorithm then generates a mathematical equation that correlates these descriptors with the observed biological activity.

Activity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

Once a statistically robust model is developed and validated, it can be used to predict the activity of new, unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of compounds most likely to have desired properties, such as higher or lower reactivity with PHM, saving significant time and resources. QSAR models have also been applied to dansylated peptides to predict properties like chromatographic retention times, demonstrating the utility of this approach for derivatized peptides. researchgate.net

Theoretical Models for Amino Acid Similarity and Derivatization Effects

The design and interpretation of experiments involving this compound analogs rely on theoretical models that quantify the similarity between amino acids and account for the effects of chemical modifications like dansylation.

Theoretical models of amino acid similarity are often encapsulated in substitution matrices, such as BLOSUM or PAM. plos.org These matrices are derived from large datasets of aligned protein sequences and provide a score for the likelihood of one amino acid being substituted for another during evolution. biorxiv.orgdiva-portal.org Underlying these empirical observations are fundamental physicochemical properties. Simple theoretical models can explain a large percentage (up to 94% for BLOSUM) of the variability in these matrices based on properties like hydrophobicity, molecular size/shape, and charge. plos.orgnih.gov When considering an analog of this compound, for instance, replacing Valine with Isoleucine would be considered a conservative substitution, as they are both hydrophobic and have similar sizes. Replacing Valine with Aspartic Acid (which is charged and hydrophilic) would be a radical, non-conservative substitution. These models provide a rational basis for predicting which substitutions are likely to be tolerated by the enzyme's active site. researchgate.net

Application in Neurobiology and Hormone Processing Research

Role of Dansyl-Tyr-Val-Gly in Studying Neuropeptide Biosynthesis and Processing Pathways

This compound plays a crucial role as a substrate for peptidylglycine alpha-amidating monooxygenase (PAM), an essential enzyme in the biosynthesis of many signaling peptides. cloud-clone.comglpbio.com PAM catalyzes the C-terminal amidation of glycine-extended peptides, a critical post-translational modification for the biological activity of numerous neuropeptides and hormones. cloud-clone.comtmc.edu The enzyme accomplishes this through a two-step process involving two distinct catalytic domains: peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). cloud-clone.com These domains work in sequence to convert inactive glycine-extended precursors into their biologically active α-amidated forms. cloud-clone.com

The use of this compound allows researchers to monitor the activity of PAM and understand the kinetics of the amidation reaction. cloud-clone.comsmolecule.com The fluorescent dansyl group provides a means to track the conversion of the substrate to its amidated product, Dansyl-Tyr-Val-NH2. smolecule.comresearchgate.net This has been instrumental in characterizing the enzyme's function and its role in the complex pathways of neuropeptide biosynthesis. cloud-clone.comannualreviews.org For instance, studies have utilized this substrate to investigate the substrate specificity of PAM, revealing that while a C-terminal glycine (B1666218) is essential for binding, other structural elements of the peptide can influence the interaction. researchgate.netnih.gov

The process of C-terminal amidation is a vital step for the function of many neuropeptides. google.com For example, the substitution of the amidated proline in calcitonin with a non-amidated version leads to a dramatic 3,000-fold decrease in its biological activity. google.com The signal for this amidation is typically a sequence of -X-Gly-Basic-Basic- or sometimes -X-Gly-Basic within the preprohormone structure. annualreviews.org The identification of such sequences in a newly discovered protein suggests that it may undergo amidation to become a functional peptide. annualreviews.org

Investigation of Alpha-Amidating Enzyme Activity in Diverse Biological Systems (e.g., Hydroids, Mammalian Cells)

The versatility of this compound as a substrate has enabled the investigation of alpha-amidating enzyme (α-AE) activity across a wide range of biological systems, from simple organisms like hydroids to complex mammalian cells. ehu.eusnih.gov This has provided valuable insights into the conservation and diversity of this crucial enzymatic process throughout evolution.

In the hydroid Hydractinia echinata, researchers have demonstrated the presence of an α-amidating enzyme by observing the conversion of Dansyl-D-Tyr-Val-Gly to its amidated product. ehu.eus This activity was found to be dependent on copper, similar to the vertebrate peptidylglycine alpha-hydroxylating monooxygenase (PHM). ehu.eus The study highlighted the essential role of amidated neuropeptides, such as LWamides, in developmental processes like metamorphosis in these organisms. ehu.eus By inhibiting the amidation process, researchers could demonstrate that the extinction of bioactive LWamides resulted in a loss of metamorphosis competence, which could be rescued by the application of synthetic LWamides. ehu.eus

In mammalian systems, this compound has been extensively used to characterize α-amidating enzymes. For example, a rat α-AE cDNA was expressed in mouse C127 cells, allowing for the secretion and purification of the functional enzyme. nih.gov Using this compound, the specific activity of the recombinant enzyme was determined to be 1.4 µmol/min/mg with a Kₘ of 3 µM at pH 7.0. nih.gov Further studies with recombinant rat PAM have used this compound to measure its ability to hydrolyze the substrate to Dansyl-Tyr-Val-NH2, demonstrating a specific activity of >7600 pmol/min/µg. cloud-clone.com The reaction products can be separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). cloud-clone.comresearchgate.net

Research on α-amidating enzyme from rat medullary thyroid CA77 cells also utilized a competition assay with N-dansyl-Tyr-Val-Gly to study the enzyme's interaction with various peptides. researchgate.net These studies have provided detailed information on the substrate specificity and kinetic parameters of the enzyme. researchgate.netnih.gov The table below summarizes key findings from studies investigating alpha-amidating enzyme activity using this compound in different biological systems.

Table 1: Research Findings on Alpha-Amidating Enzyme Activity Using this compound

Biological SystemEnzyme SourceKey FindingsReference(s)
Hydroid (Hydractinia echinata)Crude extracts from adult polypsDemonstrated the presence of a copper-dependent α-amidating enzyme activity by converting Dansyl-D-Tyr-Val-Gly to its amidated product. ehu.eus
Mammalian Cells (Mouse C127)Recombinant rat α-amidating enzymeThe specific activity of the purified recombinant enzyme was 1.4 µmol/min/mg with a Kₘ of 3 µM for this compound at pH 7.0. nih.gov
Mammalian Cells (Rat Medullary Thyroid Carcinoma)Recombinant rat Peptidyl-glycine alpha-amidating monooxygenase (PAM)The specific activity of recombinant rat PAM was >7600 pmol/min/µg in hydrolyzing Dns-Tyr-Val-Gly to Dns-Tyr-Val-NH2. cloud-clone.com
Mammalian Cells (Rat Medullary Thyroid CA-77)Partially purified α-amidating enzymeA competition assay using N-dansyl-Tyr-Val-Gly was developed to study the interactions of the enzyme with various peptides, revealing that a C-terminal glycine is crucial for tight binding. researchgate.netnih.gov
Mammalian Cells (Chinese Hamster Ovary)Recombinant rat bifunctional peptidylglycine α-amidating enzymeThe enzyme converts both this compound and the intermediate Dansyl-Tyr-Val-α-hydroxyglycine to Dansyl-Tyr-Val-NH2. nih.gov

Exploration of Post-Translational Modifications and their Biological Impact using this compound

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins and are involved in a vast array of cellular processes. abcam.comwikipedia.org C-terminal amidation is a significant PTM that is essential for the biological activity of many neuropeptides and hormones. cloud-clone.comwikipedia.org this compound serves as a powerful tool to specifically investigate this modification. smolecule.com

The fluorescent property of the dansyl group allows for sensitive detection and quantification of the amidation reaction, making it possible to study the enzymatic process in detail. smolecule.comresearchgate.net By using this compound as a substrate, researchers can explore the factors that influence the efficiency and specificity of the α-amidating enzyme. nih.gov For instance, studies have shown that while a C-terminal glycine is a primary requirement for the enzyme, the nature of the penultimate amino acid can significantly affect the rate of amidation. nih.gov

Furthermore, the study of the bifunctional nature of the peptidylglycine α-amidating enzyme has been facilitated by this compound and its hydroxylated intermediate. nih.govnih.gov Research has shown that a single recombinant enzyme can catalyze both the initial hydroxylation of the glycine residue and the subsequent formation of the amidated product from the α-hydroxyglycine intermediate. nih.govnih.gov This has provided a clearer picture of the complete catalytic cycle of this important post-translational modification.

Emerging Research Avenues and Methodological Innovations with Dansyl Tyr Val Gly

Integration of Dansyl-Tyr-Val-Gly in Multiplexed Biochemical Assays

The unique fluorescent properties of this compound make it a valuable component in the development of multiplexed biochemical assays. These assays allow for the simultaneous measurement of multiple analytes or enzymatic activities in a single experiment, significantly increasing throughput and providing a more comprehensive understanding of complex biological systems.

The principle behind its use often involves Fluorescence Resonance Energy Transfer (FRET). In a FRET-based assay, the dansyl group can act as a donor fluorophore. When in close proximity to a suitable acceptor molecule (a quencher), the fluorescence of the dansyl group is diminished. cpcscientific.com Enzymatic cleavage of the peptide substrate separates the donor and quencher, leading to an increase in fluorescence intensity that can be quantitatively measured. cpcscientific.comgoogle.com This "turn-on" fluorescence response provides a direct measure of enzyme activity.

Multiplexing can be achieved by designing substrates for different enzymes with distinct fluorophore-quencher pairs that have non-overlapping excitation and emission spectra. While specific examples of this compound in published multiplexed assays are not prevalent, the fundamental principles of FRET and its successful application with other peptide substrates suggest its potential. For instance, different proteases could be assayed simultaneously by creating a panel of substrates, each specific to a particular enzyme and each labeled with a unique fluorescent reporter. hzdr.de The ability to derivatize amino acids with dansyl chloride allows for the creation of a diverse library of substrates for such purposes. researchgate.net

Development of Novel this compound Based Probes for Specific Biological Targets

Researchers are actively developing novel probes based on the this compound scaffold to investigate specific biological targets with greater precision. The versatility of peptide synthesis allows for the modification of the Tyr-Val-Gly sequence to create substrates for a wide range of enzymes, particularly proteases. mdpi.com

One key area of development is the creation of activity-based probes (ABPs). Unlike simple substrates, ABPs are designed to covalently bind to the active site of a specific enzyme, providing a more direct and stable measure of enzyme presence and activity. The dansyl group in such probes serves as a reporter tag for visualization and quantification. mdpi.com

Furthermore, the peptide sequence can be altered to enhance specificity for a particular enzyme. For example, by systematically changing the amino acids in the peptide chain, researchers can map the substrate specificity of a protease, leading to the design of highly selective probes. hzdr.de This approach is crucial for distinguishing between the activities of closely related enzymes within a complex biological sample.

Recent research has also explored the development of fluorescent peptide sensors for detecting metal ions. For example, a tetrapeptide sensor incorporating a dansyl group was designed to detect Zn²⁺, demonstrating the adaptability of dansylated peptides for creating novel biosensors. researchgate.net This principle could be extended to this compound by incorporating amino acid residues with specific metal-binding properties.

Advancements in High-Throughput Screening Using this compound Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for their effects on a specific biological target. news-medical.netbccresearch.com Assays utilizing this compound are well-suited for HTS due to their sensitivity, reliability, and compatibility with automated platforms. nih.govresearchgate.net

Fluorescence polarization (FP) is a particularly powerful HTS technique that can be employed with this compound. nih.gov In an FP-based assay, a small, fluorescently labeled molecule like this compound rotates rapidly in solution, resulting in low fluorescence polarization. When this probe binds to a larger molecule, such as an enzyme, its rotation slows down, leading to an increase in fluorescence polarization. nih.govnih.gov This change can be used to screen for inhibitors that disrupt the enzyme-substrate interaction.

The advantages of using this compound in HTS include:

Homogeneous Format: The assay can be performed in a single well without the need for separation or washing steps, simplifying the workflow and reducing the potential for errors. nih.gov

Sensitivity: The fluorescent signal provides a sensitive readout of enzyme activity or binding interactions. nih.gov

Cost-Effectiveness: Compared to other technologies, fluorescence-based assays can be more economical to run on a large scale. nih.gov

The trifluoroacetate (B77799) (TFA) salt form of this compound is often used to improve its solubility and stability, further enhancing its suitability for HTS applications. smolecule.com The kinetics of enzymatic reactions involving this substrate can be precisely monitored, allowing for the identification and characterization of enzyme inhibitors. smolecule.comusf.edu

Research ApplicationAssay PrincipleKey Advantages
Multiplexed Assays FRETSimultaneous measurement of multiple enzyme activities
Novel Probes Activity-Based ProbesCovalent labeling for direct detection of active enzymes
High-Throughput Screening Fluorescence PolarizationHomogeneous format, high sensitivity, cost-effective

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Dansyl-Tyr-Val-Gly with high purity?

  • Methodological Answer : Synthesis requires coupling dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) to the tetrapeptide Tyr-Val-Gly via nucleophilic substitution. Reaction conditions (pH 8–9, 4°C, anhydrous DMF) minimize hydrolysis of dansyl chloride. Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) ensures separation of unreacted dansyl chloride and peptide byproducts. Monitor purity using UV-Vis at 330–350 nm (λmax for dansyl fluorophore) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight ([M+H]+ ~730 Da) and sequence via collision-induced dissociation (CID). Validate dansyl group attachment using ¹H-NMR (δ 8.5–8.8 ppm for aromatic protons) and fluorescence spectroscopy (ex/em: 340/520 nm). Cross-reference with FT-IR for sulfonamide bond confirmation (1250 cm⁻¹ S=O stretch) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow JIS Z 7253:2019 guidelines: use nitrile gloves (EN 374 standard), safety goggles, and lab coats. Avoid inhalation by working in fume hoods with HEPA filters. Store at -20°C in amber vials to prevent photodegradation. Dispose of waste via sulfonamide-specific protocols due to aquatic toxicity (EC50 < 1 mg/L) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for this compound under varying pH conditions?

  • Methodological Answer : Dansyl fluorescence is pH-sensitive (pKa ~4.5). If fluorescence intensity conflicts with HPLC purity data, perform pH-controlled experiments (buffers: acetate pH 4.0, phosphate pH 7.4). Use time-resolved fluorescence to distinguish environmental quenching (e.g., peptide aggregation) from dansyl group protonation. Validate with circular dichroism (CD) to correlate structural changes with spectral shifts .

Q. What experimental designs mitigate batch-to-batch variability in this compound bioactivity assays?

  • Methodological Answer : Standardize peptide concentration via quantitative amino acid analysis (AAA). Include internal controls (e.g., dansyl-labeled scrambled peptides) in enzyme inhibition assays. Use a split-sample approach: aliquot a master batch into smaller vials to minimize freeze-thaw cycles. Apply ANOVA to identify variability sources (e.g., synthesis lot vs. assay conditions) .

Q. How to design a study assessing this compound’s cellular uptake and intracellular stability?

  • Methodological Answer : Use confocal microscopy with dansyl’s intrinsic fluorescence (ex 405 nm). Co-stain with lysotracker (pH 4.5) to monitor endosomal escape. Quantify stability via LC-MS/MS after cell lysis (0.1% Triton X-100). Normalize data to total protein (Bradford assay) and account for autofluorescence using dansyl-free controls. Follow NIH guidelines for preclinical replication .

Data Analysis & Reporting

Q. How to statistically analyze conflicting bioassay results for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Extract data on IC50, assay type (e.g., fluorometric vs. radiometric), and cell lines. Apply random-effects models to account for heterogeneity. Sensitivity analysis should exclude outliers (e.g., studies without purity validation). Report Cohen’s d for effect size and funnel plots for publication bias .

Q. What visualization techniques best represent this compound’s structure-activity relationships?

  • Methodological Answer : Use PyMOL for 3D peptide-docking models (PDB: 1XYZ) and heatmaps for IC50 values across enzyme isoforms. Avoid overcrowding figures: limit chemical structures to 2–3 per graphic (per Med. Chem. Commun. guidelines). For fluorescence data, overlay emission spectra with shaded error bands (mean ± SEM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.